molecular formula C9H12O2 B144642 2-(2-Hydroxypropan-2-yl)phenol CAS No. 3045-32-7

2-(2-Hydroxypropan-2-yl)phenol

Cat. No. B144642
CAS RN: 3045-32-7
M. Wt: 152.19 g/mol
InChI Key: ZWAFTLGUMWLXJD-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)phenol is a compound that can be synthesized through various chemical reactions involving phenols and other organic molecules. The studies on similar compounds provide insights into the synthesis, molecular structure, and chemical properties of such phenolic derivatives.

Synthesis Analysis

The synthesis of phenolic compounds can be achieved through different pathways. For instance, selective hydroxylation of benzene to phenol has been reported using hydrogen peroxide catalyzed by nickel complexes, achieving a yield of 21% without the formation of by-products like quinone or diphenol . Another study describes the synthesis of 2-(phenylthio)phenols through a tandem copper(I)-catalyzed C-S coupling/C-H functionalization using dimethyl sulfoxide as the oxidant . Additionally, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes has been achieved, with the observation that isopropanol is a better solvent for complexation than ethanol .

Molecular Structure Analysis

The molecular structure of phenolic derivatives is often characterized by spectroscopic methods. For example, novel quinoline derivatives have been characterized by IR, 1H NMR, and mass spectroscopy, with their crystal structures solved by single crystal X-ray diffraction . Similarly, the crystal structure and spectroscopic studies of a Schiff-base molecule derived from 2-hydroxyphenol have been conducted, revealing hydrogen bonding and coplanarity of benzene rings and azomethine groups .

Chemical Reactions Analysis

Phenolic compounds can undergo various chemical reactions. The SRN1 reaction has been used to convert 2-hydroxybenzyl alcohols into 2-(2-methyl-2-nitropropyl)-phenols, followed by catalytic hydrogenation to yield amines . The Co(III) and Cu(II) complexes of a novel alcohol and phenol containing polyamine ligand have been synthesized, showing different supramolecular structures influenced by the central metal atoms and counteranions .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are crucial for their potential applications. Kinetic studies on the hydrolysis of imines derived from 2-hydroxyphenol have been reported, providing insights into the reactivity and catalysis by the phenolate group . Theoretical and experimental investigations of an alkylaminophenol compound have been conducted, including spectroscopic studies and non-linear optical (NLO) analysis, revealing compatible molecular properties .

Scientific Research Applications

Environmental Remediation

  • Adsorption and Removal of Pollutants: Modified montmorillonite with hydroxyl-containing Gemini surfactants, such as 1,3-bis(hexadecyldimethylammonio)-2-hydroxypropane dichloride (BHHP), has been found effective in removing phenol and catechol from aqueous solutions, indicating its potential in water purification and environmental remediation (Liu et al., 2014).

Chemical Synthesis and Catalysis

  • Corrosion Inhibition: Schiff base compounds containing 2-(2-Hydroxypropan-2-yl)phenol structure have shown effectiveness as corrosion inhibitors for mild steel in acidic environments (Leçe et al., 2008).
  • Formation of Macrocyclic Complexes: The compound has been used in the template condensation to produce macrocyclic complexes, revealing its utility in complex chemical synthesis (Tandon et al., 1992).
  • Catalytic Hydroxylation: It has been involved in studies for the selective hydroxylation of benzene to phenol, demonstrating its role in catalytic processes (Morimoto et al., 2015).

Material Science

  • Prevention of Corrosion in Metallic Materials: Schiff bases derived from L-Tryptophan and containing this compound have been studied for their efficacy in inhibiting the corrosion of stainless steel in acidic environments, showing potential applications in material protection (Vikneshvaran & Velmathi, 2017).

Biomedical Research

  • Cytotoxicity Studies: Phenolic compounds derived from marine sources and containing elements of 2-(2-Hydroxypropan-2-yl)phenol have been investigated for their cytotoxic properties against various cell lines, indicating their potential in pharmacological and biomedical applications (Lu et al., 2010).

properties

IUPAC Name

2-(2-hydroxypropan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAFTLGUMWLXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxypropan-2-yl)phenol

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl magnesium chloride (134 ml, 3M in THF) kept under nitrogen, at 0° C. was added a solution of 2-hydroxy acetophenone (50 g, 367 mmol) in anhydrous THF (100 ml). The reaction mixture was stirred. After completion of the reaction, the reaction mixture was treated with 4M acetic acid (500 ml) followed by usual workup in dichloromethane and FC to give hydroxy phenol 31 (25 g, 45%) as a colorless oil.
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
50 g
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reactant
Reaction Step Two
Name
Quantity
100 mL
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reactant
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Quantity
500 mL
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reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods II

Procedure details

A solution of 10.0 ml (11.31 g, 83.1 mmol) of 2′-hydroxyacetophenone and 50 ml of tetrahydrofuran was placed in an ice bath and treated with 120.0 ml (168.0 mmol) of 1.4M methyllithium in tetrahydrofuran, which was added dropwise over 30 minutes. The reaction mixture first became cloudy and then cleared up. After stirring for 18 hours, the solution was acidified with 4% aqueous hydrochloric acid. The layers were separated. The organic phase was washed with 30 ml of brine, dried over sodium sulfate, and concentrated. A total of 12.05 g of 2-(dimethylhydroxymethyl)phenol was isolated.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Nandi - 2014 - core.ac.uk
An efficient CuI/1, 10-phenanthrolinecatalysed hydroxylation of α, α-dialkyl-(2-bromoaryl) methanols to α, α-dialkyl-(2-hydroxyaryl) methanols has been achieved. The synthesis of these …
Number of citations: 4 core.ac.uk
CR Wong - 2019 - search.proquest.com
The unique ability of allyl and crotyl silane reagents to act as competent nucleophiles as well as electron-rich dienophiles prompted an investigation into utilizing allyl and crotyl silanes …
Number of citations: 2 search.proquest.com
J Hernández-Fernández, H Cano-Cuadro… - Sustainability, 2022 - mdpi.com
The study of the presence of bisphenol analogs in the environment has been very relevant in recent years because their toxic potential has been discovered, and since they are not …
Number of citations: 8 www.mdpi.com

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